Isodunnianin Isodunnianin Isodunnianin is a natural product found in Illicium tashiroi with data available.
Brand Name: Vulcanchem
CAS No.: 144923-90-0
VCID: VC21081808
InChI: InChI=1S/C24H30O8/c1-14-10-17(31-15(2)25)24(29)21(3)13-30-19(26)12-23(14,24)11-18(22(21,4)28)32-20(27)16-8-6-5-7-9-16/h5-9,14,17-18,28-29H,10-13H2,1-4H3
SMILES: CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C
Molecular Formula: C24H30O8
Molecular Weight: 446.5 g/mol

Isodunnianin

CAS No.: 144923-90-0

Cat. No.: VC21081808

Molecular Formula: C24H30O8

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Isodunnianin - 144923-90-0

Specification

CAS No. 144923-90-0
Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
IUPAC Name (4-acetyloxy-5,13-dihydroxy-2,6,13-trimethyl-9-oxo-8-oxatricyclo[4.4.3.01,5]tridecan-12-yl) benzoate
Standard InChI InChI=1S/C24H30O8/c1-14-10-17(31-15(2)25)24(29)21(3)13-30-19(26)12-23(14,24)11-18(22(21,4)28)32-20(27)16-8-6-5-7-9-16/h5-9,14,17-18,28-29H,10-13H2,1-4H3
Standard InChI Key GXBPVUSOWHQLOF-UHFFFAOYSA-N
SMILES CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C
Canonical SMILES CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Isodunnianin appears to be structurally related to Isodunnianol, though they are distinct compounds. While detailed structural information specific to Isodunnianin is limited in the available research, it is classified as a sesquiterpene from the Illicium genus. Sesquiterpenes typically contain a 15-carbon skeleton derived from three isoprene units. The specific substitution patterns and functional groups that characterize Isodunnianin contribute to its unique biological properties.

Related Compounds

Isodunnianol, a structurally related compound, has the molecular formula C27H26O3 and a molecular weight of 398.5 g/mol . It has several synonyms including "139726-30-0," "Isodunnial," and "5,5'-Diallyl-3-(4-allylphenoxy)-[1,1'-biphenyl]-2,2'-diol" . While these compounds share naming similarities suggesting a common origin or structural relationship, they represent distinct chemical entities.

Natural Sources and Distribution

Botanical Origin

Isodunnianin has been specifically isolated from the wood of Illicium tashiroi, a plant species collected from Ishigaki Island in Japan . The genus Illicium, commonly known as star anise, comprises approximately 42 species of evergreen shrubs and small trees distributed primarily throughout eastern Asia and North America. These plants are known for producing diverse bioactive compounds, particularly sesquiterpenes with unique structural features.

Geographic Distribution

The natural source of Isodunnianin, Illicium tashiroi, is endemic to specific regions of East Asia, particularly the southern islands of Japan including Ishigaki Island . This limited geographical distribution may have implications for the availability and sustainability of natural Isodunnianin sources, potentially influencing research accessibility and commercial development potential.

Table 1: Natural Sources of Isodunnianin

CompoundPlant SourcePlant PartGeographic LocationReference
IsodunnianinIllicium tashiroiWoodIshigaki Island, Japan

Biological Activity and Pharmacological Properties

Neurotrophic Activity

The most significant biological property of Isodunnianin is its neurotrophic activity . Neurotrophic compounds promote neuronal survival, growth, and differentiation, functions typically associated with endogenous proteins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). The discovery of Isodunnianin as a neurotrophic agent has important implications for potential applications in neurological conditions characterized by neuronal damage or degeneration.

Research Context and Significance

Comparative Analysis with Other Neurotrophic Compounds

The discovery of Isodunnianin represents part of a broader research effort to identify natural products with neurotrophic properties. Other notable neurotrophic compounds include mastigophorenes A and B from the liverwort Mastigophora diclados, which promote significant neurite outgrowth and form neuronal networks at concentrations of 0.1 and 1 μM . Additionally, biphenyl neolignans such as magnolol and honokiol, along with their derivatives, have demonstrated neurotrophic activities, with honokiol showing more potent effects than magnolol .

Table 2: Comparative Analysis of Neurotrophic Natural Products

CompoundSourceNeurotrophic EffectEffective ConcentrationReference
IsodunnianinIllicium tashiroiNeurotrophic activityNot specified in sources
Mastigophorenes A & BMastigophora dicladosNeurite outgrowth, neuronal network formation0.1-1 μM
HonokiolMagnolia speciesNeuronal growth promotionActive at lower concentrations than magnolol

Current Research Trends and Future Directions

Structure-Activity Relationship Studies

Advancing the understanding of Isodunnianin will likely depend on detailed structure-activity relationship (SAR) studies. Research on related compounds has demonstrated that specific structural modifications can significantly impact neurotrophic potency. For example, studies with honokiol derivatives revealed that 2-O-methylhonokiol and 3′-dihydroallylhonokiol demonstrated enhanced effects on the morphology of cortical neurons compared to some other analogs . Similar approaches could be applied to Isodunnianin to optimize its neurotrophic properties.

Synthetic Approaches and Development

The development of efficient synthetic routes to Isodunnianin would support more extensive research into its properties and potential applications. Challenges in obtaining sufficient quantities from natural sources often limit the progression of promising natural products to clinical applications. Synthetic approaches could also facilitate the creation of structural derivatives with potentially enhanced properties or improved pharmacokinetic profiles.

Analytical Methods for Identification and Quantification

Spectroscopic Techniques

The identification and structural characterization of sesquiterpenes like Isodunnianin typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR measurements, is crucial for elucidating the structural features of these compounds . Mass spectrometry provides additional information about molecular weight and fragmentation patterns, supporting structural assignments. These analytical approaches are essential for confirming the identity and purity of Isodunnianin in research and potential development contexts.

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